PSMA binder-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSMA binder-1 is a ligand specifically designed to target the prostate-specific membrane antigen (PSMA). PSMA is a transmembrane glycoprotein highly expressed in prostate cancer cells, making it a valuable target for diagnostic and therapeutic applications. This compound can be used to synthesize compounds like Ac-PSMA-trillium, which have improved binding properties and pharmacokinetic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSMA binder-1 involves the use of solid-phase peptide synthesis (SPPS) techniques. The linker design is based on 2-naphthyl-L-alanine-tranexamic acid, and modifications to the linker structure can significantly impact the binding affinity and pharmacokinetics of the resultant compounds . The synthesis typically involves the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is elongated on a solid support using standard Fmoc chemistry.
Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
PSMA binder-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
PSMA binder-1 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PSMA-targeting compounds.
Biology: Utilized in the study of PSMA expression and function in prostate cancer cells.
Medicine: Employed in the development of diagnostic and therapeutic agents for prostate cancer.
Industry: Applied in the production of PSMA-targeting radiopharmaceuticals for clinical use.
Mechanism of Action
PSMA binder-1 exerts its effects by specifically binding to the PSMA protein on the surface of prostate cancer cells. This binding facilitates the targeted delivery of diagnostic or therapeutic agents to the cancer cells. The molecular targets and pathways involved include the interaction with the active site of PSMA, leading to the internalization of the ligand-receptor complex and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
PSMA-617: A well-known PSMA-targeting compound used in radioligand therapy.
PSMA I&T: Another PSMA-targeting compound with similar applications in imaging and therapy.
MIP-1095: A PSMA-targeting compound used in preclinical studies for prostate cancer treatment.
Uniqueness
PSMA binder-1 is unique due to its improved binding properties and pharmacokinetic characteristics compared to other PSMA-targeting compounds. The modifications in its linker structure enhance its affinity for PSMA and improve its stability in biological systems .
Properties
Molecular Formula |
C21H26N4O8 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(3-ethynylphenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C21H26N4O8/c1-2-13-6-5-7-14(12-13)23-20(32)22-11-4-3-8-15(18(28)29)24-21(33)25-16(19(30)31)9-10-17(26)27/h1,5-7,12,15-16H,3-4,8-11H2,(H,26,27)(H,28,29)(H,30,31)(H2,22,23,32)(H2,24,25,33)/t15-,16-/m0/s1 |
InChI Key |
SPDPBCMAHFFQAM-HOTGVXAUSA-N |
Isomeric SMILES |
C#CC1=CC(=CC=C1)NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.